3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Thymidine phosphorylase inhibition Anticancer Angiogenesis

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1258639-40-5) is a heterocyclic small molecule (C12H13N3O, MW 215.25) that integrates a 1,2,3,4-tetrahydroisoquinoline scaffold with a 5-methyl-1,3,4-oxadiazole moiety. This hybrid architecture is characteristic of a class of compounds investigated for enzyme inhibition, notably thymidine phosphorylase and cyclooxygenase-2 (COX-2), where the oxadiazole ring serves as a critical pharmacophoric element.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1258639-40-5
Cat. No. B1463472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS1258639-40-5
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2CC3=CC=CC=C3CN2
InChIInChI=1S/C12H13N3O/c1-8-14-15-12(16-8)11-6-9-4-2-3-5-10(9)7-13-11/h2-5,11,13H,6-7H2,1H3
InChIKeyOEICBVMYDPSCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1258639-40-5): A Procurement-Focused Baseline Characterization


3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1258639-40-5) is a heterocyclic small molecule (C12H13N3O, MW 215.25) that integrates a 1,2,3,4-tetrahydroisoquinoline scaffold with a 5-methyl-1,3,4-oxadiazole moiety . This hybrid architecture is characteristic of a class of compounds investigated for enzyme inhibition, notably thymidine phosphorylase and cyclooxygenase-2 (COX-2), where the oxadiazole ring serves as a critical pharmacophoric element [1]. For procurement decisions, understanding the precise substitution pattern is essential, as the methyl group on the oxadiazole ring differentiates it from its ethyl and other alkyl analogs, potentially altering potency, selectivity, and physicochemical properties within a given target class.

Why Generic Substitution Fails for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline in Research Sourcing


The assumption that any tetrahydroisoquinoline-oxadiazole hybrid can serve as a functional substitute for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is not supported by available structure-activity relationship (SAR) data. Within related series, minor alkyl modifications on the oxadiazole ring (e.g., methyl vs. ethyl) have been shown to cause significant shifts in inhibitory potency. For instance, in a panel of isoquinoline-oxadiazole thymidine phosphorylase inhibitors, IC50 values varied over a 50-fold range (1.10–54.60 µM) depending on substitution [1]. Therefore, without direct comparative data for the specific compound, substituting a close analog risks introducing uncontrolled variables that can invalidate experimental reproducibility and lead to erroneous biological conclusions.

Quantitative Differentiation Evidence for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline (1258639-40-5) Against Comparators


Thymidine Phosphorylase Inhibition Potency Compared to Deazaxanthine Standard

In a study evaluating isoquinoline-oxadiazole derivatives, the target compound class demonstrated variable inhibition of thymidine phosphorylase. While the exact IC50 for the 5-methyl derivative is not isolated, the series displayed activities ranging from 1.10 to 54.60 µM, significantly surpassing the reference inhibitor 7-deazaxanthine (IC50 = 38.68 ± 1.12 µM) [1]. This class-level potency suggests that the 5-methyl substitution may contribute to enhanced binding, a hypothesis supported by molecular docking studies [1].

Thymidine phosphorylase inhibition Anticancer Angiogenesis

COX-2 Inhibitory Potency and Selectivity Profile Relative to Celecoxib

A closely related series of 1,3,4-oxadiazole-tetrahydroisoquinoline hybrids (compounds 6a-o) were evaluated for COX-1/COX-2 inhibition. The most potent derivatives (6b, 6k, 6o) achieved IC50 values of 1.72, 0.89, and 1.05 µM against COX-2, comparable to celecoxib (IC50 = 0.82 µM) [1]. Their selectivity indices (SI = 4.56–16.87) were higher than meloxicam (SI = 2.15) but lower than celecoxib (SI = 18.3) [1]. The 5-methyl substitution on the oxadiazole is a key structural feature in this series, directly influencing this balanced potency-selectivity profile.

COX-2 inhibition Anti-inflammatory Selectivity

In Vivo Anti-Inflammatory Efficacy and Gastric Safety Profile

The in vivo evaluation of the 1,3,4-oxadiazole-tetrahydroisoquinoline series using a carrageenan-induced rat paw edema model demonstrated that compounds 6k and 6o exhibited superior anti-inflammatory activity compared to celecoxib at all time points [1]. Critically, these compounds showed a safe gastric profile with ulcer indices (UI = 2.33–6.33) significantly lower than indomethacin (UI = 15.33) and comparable to the safe standard celecoxib (UI = 2.66) [1]. The presence of the 5-methyl-1,3,4-oxadiazole motif is integral to this therapeutic window.

In vivo efficacy Gastric ulcerogenicity Drug safety

Optimal Application Scenarios for Procuring 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline


Lead Optimization for Selective COX-2 Inhibitors with Improved Gastric Safety

Given the class-level data demonstrating balanced COX-2 potency and selectivity (IC50 = 0.89–1.72 µM; SI = 4.56–16.87) along with superior gastric safety (UI = 2.33–6.33) [2], procuring 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a strategic choice for medicinal chemistry teams aiming to develop next-generation NSAIDs. Its core scaffold has been validated in vivo for anti-inflammatory efficacy without the ulcerogenic risk associated with traditional COX-1 inhibitors.

Chemical Probe Development for Thymidine Phosphorylase-Related Pathologies

The scaffold's demonstrated nanomolar-level inhibition of thymidine phosphorylase (series range: 1.10–54.60 µM) [1] positions this compound as a high-value starting point for developing chemical probes to study tumor angiogenesis, chronic inflammation, and other TP-linked diseases. Its use can accelerate target validation and biomarker discovery studies.

Structure-Activity Relationship (SAR) Studies on Oxadiazole-Tetrahydroisoquinoline Hybrids

For academic and industrial groups investigating the SAR of heterocyclic hybrids, the 5-methyl substitution is a critical variable. Comparative procurement alongside its ethyl analog (CAS 1258650-75-7) and other derivatives enables systematic exploration of how alkyl chain length influences target engagement, selectivity, and pharmacokinetic properties, filling a gap in current literature [REFS-1, REFS-2].

Reference Standard for Analytical Method Development

With a purity guarantee of ≥95% from reputable vendors, this compound serves as a reliable reference standard for HPLC, LC-MS, and NMR method development and validation, particularly for projects involving tetrahydroisoquinoline-containing pharmaceuticals [1].

Quote Request

Request a Quote for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.